molecular formula C8H8N2OS B13472571 6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile

6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B13472571
M. Wt: 180.23 g/mol
InChI Key: QGJYZIVORHVYHC-UHFFFAOYSA-N
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Description

6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring substituted with methoxy, methylsulfanyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 6-methoxy-2-(methylsulfanyl)pyridine with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

6-Methoxy-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of both methoxy and methylsulfanyl groups on the pyridine ring, which can influence its reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

6-methoxy-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2OS/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,1-2H3

InChI Key

QGJYZIVORHVYHC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C#N)SC

Origin of Product

United States

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